Mass Shift and Isotopic Purity: Quantitative Differentiation from Unlabeled Didesmethyl Almotriptan
Didesmethyl Almotriptan-d4 provides a nominal mass shift of +4 Da relative to unlabeled Didesmethyl Almotriptan (CAS 181178-24-5, exact mass 307.16 Da) due to substitution of four hydrogen atoms with deuterium on the ethylamine side chain, yielding an exact mass of 311.16 Da [1]. This 4 Da difference meets the minimum +3 Da threshold established by bioanalytical method validation guidelines (FDA BMV, ICH M10) for stable isotope-labeled internal standards, ensuring complete baseline resolution of analyte and internal standard precursor ion selection in MS/MS experiments [2].
| Evidence Dimension | Mass shift for MS/MS precursor ion isolation |
|---|---|
| Target Compound Data | Exact mass 311.16100 Da; +4.00 Da relative to unlabeled |
| Comparator Or Baseline | Unlabeled Didesmethyl Almotriptan: exact mass 307.16100 Da |
| Quantified Difference | +4.00 Da nominal mass shift; +3.998 Da exact mass difference |
| Conditions | High-resolution mass spectrometry; theoretical exact mass calculation from molecular formula C15H17D4N3O2S vs C15H21N3O2S |
Why This Matters
The +4 Da mass shift exceeds the regulatory minimum threshold for stable isotope-labeled internal standards, enabling unambiguous MRM channel separation and preventing cross-talk interference that would otherwise compromise calibration curve accuracy and precision.
- [1] PubChem. Didesmethyl Almotriptan-d4. Computed Descriptors: Exact Mass 311.16100 Da. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1346604-75-8 View Source
- [2] U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. 2022. Section IV.C: Internal Standard Selection. Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/m10-bioanalytical-method-validation-and-study-sample-analysis View Source
